molecular formula C14H8F3NO2 B8460406 2-(3-Hydroxyphenoxy)-6-(trifluoromethyl)benzonitrile CAS No. 406206-10-8

2-(3-Hydroxyphenoxy)-6-(trifluoromethyl)benzonitrile

Cat. No. B8460406
M. Wt: 279.21 g/mol
InChI Key: VQBGEBYOIZKGOJ-UHFFFAOYSA-N
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Patent
US06756409B2

Procedure details

Resorcinol [44.0 g (0.4 mol)] is partly dissolved in 170 ml of N-methylpyrrolidone, and potassium hydroxide [min. 85% pure; 34.5 g (0.52 mol)] and then 2-chloro-6-(trifluoromethyl)benzonitrile [20.5 g (0.1 mol)] are added. The mixture is stirred at 60-65° C. for 2.5 h. After addition of 300 ml of toluene and 400 ml of water, the aqueous phase is separated off and extracted once more with 300 ml of toluene. The combined organic phases are dried over MgSO4 and, after filtration, concentrated. Digestion of the oily residue with 150 ml of water, filtration and drying affords pale brownish crystals.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step Two
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[OH-].[K+].Cl[C:12]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[C:13]=1[C:14]#[N:15].C1(C)C=CC=CC=1>CN1CCCC1=O.O>[C:14]([C:13]1[C:16]([C:20]([F:21])([F:22])[F:23])=[CH:17][CH:18]=[CH:19][C:12]=1[O:2][C:1]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
170 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
34.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20.5 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1)C(F)(F)F
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60-65° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted once more with 300 ml of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
after filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
Digestion of the oily residue with 150 ml of water, filtration
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
affords pale brownish crystals

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C(#N)C1=C(OC2=CC(=CC=C2)O)C=CC=C1C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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